2-acetyl-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one
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Overview
Description
2-ACETYL-3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5-PHENYLCYCLOHEX-2-EN-1-ONE is a complex organic compound that features a benzimidazole moiety, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ACETYL-3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5-PHENYLCYCLOHEX-2-EN-1-ONE typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-ACETYL-3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5-PHENYLCYCLOHEX-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halogens, nitro groups, and alkyl chains .
Scientific Research Applications
2-ACETYL-3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5-PHENYLCYCLOHEX-2-EN-1-ONE has a variety of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-ACETYL-3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5-PHENYLCYCLOHEX-2-EN-1-ONE involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit specific enzymes, bind to DNA or RNA, or interact with cell membranes, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
Benzimidazole: The parent compound, known for its broad range of biological activities.
Albendazole: An antiparasitic drug used to treat a variety of parasitic worm infestations.
Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders.
Uniqueness
What sets 2-ACETYL-3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5-PHENYLCYCLOHEX-2-EN-1-ONE apart is its unique structure, which combines the benzimidazole core with additional functional groups that enhance its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H23N3O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-[6-[2-(1H-benzimidazol-2-yl)ethylimino]-2-hydroxy-4-phenylcyclohexen-1-yl]ethanone |
InChI |
InChI=1S/C23H23N3O2/c1-15(27)23-20(13-17(14-21(23)28)16-7-3-2-4-8-16)24-12-11-22-25-18-9-5-6-10-19(18)26-22/h2-10,17,28H,11-14H2,1H3,(H,25,26) |
InChI Key |
CTVALFOWUVZDDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(CC(CC1=NCCC2=NC3=CC=CC=C3N2)C4=CC=CC=C4)O |
Origin of Product |
United States |
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